molecular formula C7H6ClN3 B1581458 4-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine CAS No. 50432-68-3

4-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine

Cat. No.: B1581458
CAS No.: 50432-68-3
M. Wt: 167.59 g/mol
InChI Key: AFBRUNQKLYJRCA-UHFFFAOYSA-N
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Description

4-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine is a heterocyclic compound with the molecular formula C7H6ClN3. It is a derivative of imidazo[4,5-c]pyridine, characterized by the presence of a chlorine atom at the 4-position and a methyl group at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chloro-1-methylimidazole with pyridine derivatives under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and methyl group influences its reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

4-chloro-1-methylimidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-11-4-10-6-5(11)2-3-9-7(6)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFBRUNQKLYJRCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50359171
Record name 4-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine
Source EPA DSSTox
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Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50432-68-3
Record name 4-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-1-methyl-1H-imidazo[4,5-c]pyridine
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Synthesis routes and methods

Procedure details

To a heterogeneous mixture of 3-amino-2-chloro-4-methylaminopyridine (5.9 g, 37 mmol) and triethyl orthoformate (12.92 mL, 87.2 mmol) was added 5 drops of conc. H2SO4. A short path distillation apparatus was attached. The reaction flask was lowered into a hot oil bath and stirred at 110° C. to 190° C. The time spent heating was 20-25 minutes. On cooling, the thick residue was dissolved in CH2Cl2 (40 mL) and was allowed to stir overnight with a little CaO. The solid was removed by filtration and the filtrate was concentrated. Flash chromatography on silica gel eluting with (CH2Cl2 /CH3OH, 95:5) gave 5.65 g (91%) of 4-chloro-1-methyl-1H-imidazo[4,5-c]pyridine as a light yellow solid: mp 127°-131° C.; MS 167 (M+).
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
12.92 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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